molecular formula C17H17IN2S2 B7777950 3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide

3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide

Cat. No.: B7777950
M. Wt: 440.4 g/mol
InChI Key: FBGCWDPVFIBIJM-UHFFFAOYSA-M
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Description

3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide is a complex organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with benzylamino, methylsulfanyl, and phenyl groups The presence of the iodide ion further adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of benzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the formation of the thiazolium ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions result in the formation of new thiazolium salts with different anions .

Scientific Research Applications

3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, the compound may interact with cellular proteins and enzymes, leading to the disruption of essential biochemical pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity. The compound’s anticancer properties may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-2-(methylsulfanyl)-4-phenyl-1,3-thiazol-3-ium iodide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamino and methylsulfanyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-2-methylsulfanyl-4-phenyl-1,3-thiazol-3-ium-3-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2S2.HI/c1-20-17-19(18-12-14-8-4-2-5-9-14)16(13-21-17)15-10-6-3-7-11-15;/h2-11,13,18H,12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGCWDPVFIBIJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=[N+](C(=CS1)C2=CC=CC=C2)NCC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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